molecular formula C22H19N3OS2 B2993289 2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone CAS No. 637326-10-4

2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

Cat. No.: B2993289
CAS No.: 637326-10-4
M. Wt: 405.53
InChI Key: BWYXERKZNULMMA-UHFFFAOYSA-N
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Description

The compound 2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone is a 1,2,4-triazole derivative featuring a 2,3-dimethylphenyl substituent at position 4, a thiophen-2-yl group at position 5, and a sulfanyl-linked phenylethanone moiety. The synthesis of analogous compounds typically involves S-alkylation of triazole-3-thiol precursors with α-halogenated ketones under alkaline conditions, followed by purification via recrystallization .

Properties

IUPAC Name

2-[[4-(2,3-dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS2/c1-15-8-6-11-18(16(15)2)25-21(20-12-7-13-27-20)23-24-22(25)28-14-19(26)17-9-4-3-5-10-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYXERKZNULMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Phenyl Group: The phenyl group is often introduced through a Friedel-Crafts acylation reaction, using phenyl acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The triazole ring is known to bind to metal ions in enzymes, inhibiting their activity. The thiophene and phenyl groups contribute to the compound’s overall hydrophobicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, synthesis yields, and physical properties:

Compound Name Triazole Substituents Ketone Moiety Synthesis Yield Melting Point Notable Properties
Target Compound: 2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone 4-(2,3-Dimethylphenyl), 5-(thiophen-2-yl) Phenylethanone Not explicitly reported Not reported Hypothesized enhanced lipophilicity due to thiophene and dimethyl groups
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone (11) 4-(4-Bromophenyl), 5-phenyl Phenylethanone Intermediate for alcohol 12 183.5–185°C (alcohol 12) High-resolution mass spectrometry (HRMS) and NMR confirmed structure; 57% yield after reduction to alcohol
2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone (5) 4-(4-Methoxyphenyl), 5-phenyl Phenylethanone Not reported Not reported Electron-donating methoxy group may improve solubility
2-((4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone 4-Allyl, 5-(2-pyridinyl) 4-Fluorophenylethanone Not reported Not reported Fluorine atom may enhance metabolic stability
2-[[4-(4-methylphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-naphthalen-2-ylethanone 4-(4-Methylphenyl), 5-(thiophen-2-ylmethyl) Naphthalen-2-ylethanone Not reported Not reported Extended aromatic system (naphthyl) could increase π-π stacking interactions

Electronic and Steric Effects

  • Electron-Donating Groups (EDGs) : Methoxy (in compound 5 ) and methyl groups (in compound ) enhance solubility and may modulate binding affinity in biological targets.
  • Steric Effects : The 2,3-dimethylphenyl group in the target compound adds steric bulk, which could hinder interactions in enzyme active sites compared to smaller substituents like 4-bromophenyl .

Biological Activity

The compound 2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure suggests various interactions that may lead to therapeutic applications, particularly in medicinal chemistry and pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C33H29FN6O2S2C_{33}H_{29}FN_6O_2S_2, with a molecular weight of approximately 624.8 g/mol. The IUPAC name is:

N 4 2 3 dimethylphenyl 5 2 3 4 fluorophenyl 5 thiophen 2 yl 3 4 dihydropyrazol 2 yl 2 oxoethyl sulfanyl 1 2 4 triazol 3 yl methyl benzamide\text{N 4 2 3 dimethylphenyl 5 2 3 4 fluorophenyl 5 thiophen 2 yl 3 4 dihydropyrazol 2 yl 2 oxoethyl sulfanyl 1 2 4 triazol 3 yl methyl benzamide}

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities including:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, triazole derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Enzyme Inhibition : The presence of the triazole ring in the structure is often associated with inhibition of specific enzymes involved in cancer progression and inflammation. This mechanism could be pivotal in the development of targeted therapies .
  • Antimicrobial Activity : Some derivatives of thiophene and triazole have demonstrated antimicrobial properties, suggesting that this compound might also possess similar effects against bacterial and fungal strains .

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of similar compounds:

Anticancer Activity

In a study examining a related triazole compound, researchers reported an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, showcasing significant anticancer efficacy . Such findings suggest that modifications to the triazole structure can enhance potency.

Enzyme Interaction Studies

Research has indicated that compounds containing thiophene and triazole moieties can effectively inhibit serine proteases involved in cancer metastasis. This inhibition is crucial for developing new therapeutic agents targeting aggressive cancer types .

Data Table: Biological Activity Summary

Activity Type Description Reference
AnticancerExhibits significant cytotoxicity against leukemia cells (IC50 = 0.3 μM)
Enzyme InhibitionPotential to inhibit serine proteases involved in tumor progression
AntimicrobialSimilar compounds show efficacy against bacterial and fungal strains

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